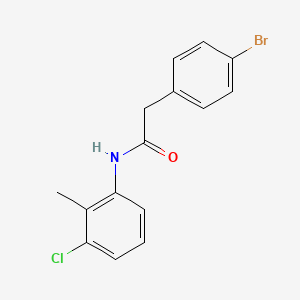
2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide, also known as BCPA, is a chemical compound that belongs to the class of acetamide derivatives. It is a synthetic compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The exact mechanism of action of 2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide is not fully understood. However, it is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide has also been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of neurotransmitter signaling in the brain.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it has anti-inflammatory and analgesic properties. It has also been shown to have antiproliferative effects on cancer cells. In vivo studies have demonstrated that it can reduce pain and inflammation in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide is its relatively simple synthesis method, which makes it readily available for laboratory experiments. It is also stable under a wide range of conditions, which makes it easy to handle and store. However, one of the limitations of 2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide is its relatively low potency compared to other compounds that have been studied for similar applications.
Direcciones Futuras
There are several potential future directions for research on 2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide. One area of interest is the development of more potent analogs that could be used as drug candidates. Another area of interest is the investigation of the molecular mechanisms underlying its effects on the central nervous system. Additionally, further studies are needed to explore its potential applications in other areas, such as neurodegenerative diseases and metabolic disorders.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide involves the reaction of 4-bromobenzoyl chloride and 3-chloro-2-methylaniline in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to obtain 2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In pharmacology, it has been studied for its effects on the central nervous system and its potential as an analgesic. In biochemistry, it has been investigated for its interactions with proteins and other biomolecules.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO/c1-10-13(17)3-2-4-14(10)18-15(19)9-11-5-7-12(16)8-6-11/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQYXSCCPBHJSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({2-methyl-1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5732262.png)
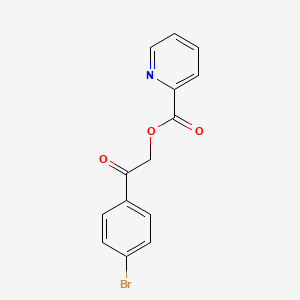
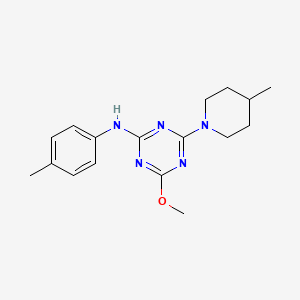
![6-ethyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5732284.png)
![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5732293.png)
![5-ethyl-10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5732300.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5732308.png)
![1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5732312.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5732319.png)


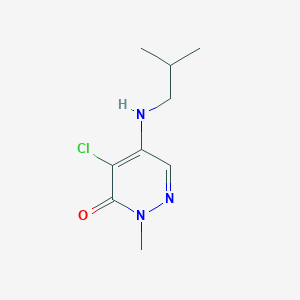
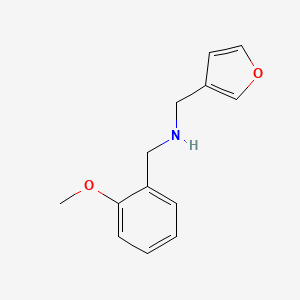
![methyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5732347.png)